(E)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-methyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O2S/c1-3-6-19-11-5-4-10(16)8-13(11)22-15(19)17-14(20)12-7-9(2)18-21-12/h1,4-5,7-8H,6H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMVKQUDCWGZOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide represents a significant class of organic molecules with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential applications in medicinal chemistry.
Structure
The compound features a complex structure characterized by:
- A benzo[d]thiazole core.
- An isoxazole moiety.
- A carboxamide functional group.
Molecular Formula
The molecular formula is , indicating the presence of fluorine, nitrogen, oxygen, and sulfur atoms, which contribute to its biological activity.
Antitumor Activity
Research has indicated that derivatives of isoxazole and benzothiazole exhibit notable antitumor properties. A study highlighted that certain isoxazole derivatives demonstrated cytotoxicity against human promyelocytic leukemia cells (HL-60) at concentrations ranging from 86 to 755 μM. Specifically, isoxazole (3) induced apoptosis through decreased Bcl-2 expression and increased p21^WAF-1 levels, suggesting a dual mechanism involving both apoptosis and cell cycle arrest .
Antimicrobial Activity
Compounds similar to the target structure have shown antimicrobial effects. For instance, certain benzothiazole derivatives were tested against Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial activity. The effectiveness was evaluated using broth microdilution testing according to CLSI guidelines .
Mechanistic Insights
The biological mechanisms underlying the activity of this compound involve:
- Inhibition of cell proliferation : Compounds have been shown to inhibit the growth of various cancer cell lines.
- Induction of apoptosis : The modulation of apoptotic pathways through the regulation of key proteins such as Bcl-2 and p21.
Study on Isoxazole Derivatives
A comprehensive study evaluated several isoxazole derivatives for their biological activity. Among them, compounds (5), (6), (8), (9), and (15) exhibited significant antitumor activity across multiple cancer cell lines. The IC50 values indicated that these compounds were effective in inhibiting tumor growth while maintaining lower toxicity to normal cells .
| Compound | IC50 (μM) | Cell Line | Activity Type |
|---|---|---|---|
| 5 | 6.26 | HCC827 | Antitumor |
| 6 | 6.48 | NCI-H358 | Antitumor |
| 8 | Moderate | MRC-5 | Antitumor |
| 9 | High | A549 | Antitumor |
| 15 | Non-active | MRC-5 | No Activity |
Evaluation Against Infectious Diseases
Another research effort focused on the evaluation of similar compounds against various viral classes and bacterial strains. Although some compounds showed cytotoxicity against human lymphocytes supporting HIV-1 growth, they did not exhibit significant antiviral or antimicrobial activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzothiazole Ring
6-Methyl vs. 6-Fluoro Analogs
- Methyl groups may increase lipophilicity compared to fluorine.
6-Nitro and 6-(Methylsulfonyl) Derivatives
Compound : (E)-2,3-dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide ()
- Molecular Formula : C₁₉H₁₅N₃O₅S
- Molecular Weight : 397.4 g/mol
- Key Difference : The 6-nitro group is a strong electron-withdrawing substituent, which may enhance reactivity but reduce metabolic stability compared to 6-fluoro.
Modifications at the 3-Position of Benzothiazole
Propargyl vs. Ethyl or Methoxyethyl Groups
Variations in the Carboxamide Moiety
Isoxazole vs. Pyrazole or Benzamide
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
